tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17677844
InChI: InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-7-12-5-4-6-13-11-17-9-8-14(12)13/h4-6,17H,7-11H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate

CAS No.:

Cat. No.: VC17677844

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate -

Specification

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate
Standard InChI InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-7-12-5-4-6-13-11-17-9-8-14(12)13/h4-6,17H,7-11H2,1-3H3,(H,18,19)
Standard InChI Key IULRLYCJHITWKR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCC1=CC=CC2=C1CCNC2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetrahydroisoquinoline core fused to a carbamate-protected ethylamine side chain. The tert-butyloxycarbonyl (Boc) group at the terminal amine serves as a protective moiety, enhancing stability during synthetic workflows . Key structural attributes include:

  • A bicyclic tetrahydroisoquinoline system with a basic nitrogen atom at position 2.

  • A two-carbon ethyl linker connecting the isoquinoline nucleus to the Boc-carbamate group.

  • Stereochemical complexity due to the chiral center at position 3 of the tetrahydroisoquinoline ring .

The canonical SMILES representation (CC(C)(C)OC(=O)NCCC1CC2=CC=CC=C2CN1\text{CC(C)(C)OC(=O)NCCC1CC2=CC=CC=C2CN1}) and InChIKey (CNAKHJPYSUZKTE-UHFFFAOYSA-N\text{CNAKHJPYSUZKTE-UHFFFAOYSA-N}) provide unambiguous identifiers for computational and regulatory purposes.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of this compound typically involves multi-step protocols emphasizing protective group strategies and cyclization reactions. A representative route from recent literature proceeds as follows :

  • N-Boc Protection:
    Reaction of 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethylamine with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in dichloromethane (DCM) using triethylamine (NEt3\text{NEt}_3) and 4-dimethylaminopyridine (DMAP) as catalysts. This step achieves >80% yield of the Boc-protected intermediate .

  • Cyclization and Functionalization:
    Subsequent treatment with Grignard reagents (e.g., phenylmagnesium bromide) in tetrahydrofuran (THF) facilitates ring closure, followed by purification via silica gel chromatography .

  • Deprotection and Reductive Amination:
    Controlled removal of the Boc group under acidic conditions (e.g., HCl/dioxane) and reductive amination with aldehydes or ketones yield final analogs .

Analytical Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Signals at δ 1.41 ppm (9H, singlet, Boc methyl groups), 3.36 ppm (2H, quartet, ethyl linker), and 6.78–7.54 ppm (aromatic protons) .

  • HRMS: Calculated for C16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_2 [M+H]+^+: 277.1911; observed: 277.1909.

Structure-Activity Relationships (SAR)

Impact of Substituents

Systematic modifications to the tetrahydroisoquinoline core and side chain reveal critical SAR trends:

  • Boc Group: Essential for metabolic stability; replacement with smaller groups (e.g., acetyl) reduces half-life in vivo .

  • Ethyl Linker: Shortening to a methyl group diminishes receptor binding by 70%, while elongation improves solubility .

  • Aromatic Substitution: Electron-withdrawing groups (e.g., -Cl) at position 6 enhance potency but increase cytotoxicity .

Pharmacokinetic Profiling

Selected pharmacokinetic parameters from rodent studies :

ParameterValue
Plasma half-life1.7–1.9 hours
Clearance39–43 mL/min/kg
Oral bioavailability<5% (low)

These data underscore the need for prodrug strategies or formulation optimization to improve bioavailability.

Applications in Drug Discovery

Neurodegenerative Diseases

The compound’s dual activity as a MAO inhibitor and dopaminergic modulator positions it as a candidate for:

  • Parkinson’s disease: Mitigating oxidative stress and dopamine depletion.

  • Alzheimer’s disease: Amyloid-β aggregation inhibition in preliminary assays.

Circadian Rhythm Disorders

Rev-erbα agonism offers therapeutic potential for:

  • Insomnia: Phase-shifting circadian oscillations in animal models .

  • Metabolic syndrome: Improving glucose homeostasis in diet-induced obesity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator